

# (S)-2-(2-Hydroxyethyl)piperidine hydrochloride molecular structure

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## Compound of Interest

Compound Name:	(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
CAS No.:	786684-21-7
Cat. No.:	B1396508

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## Technical Guide: (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride

Molecular Identity, Process Chemistry, and Pharmaceutical Utility

### Executive Summary

**(S)-2-(2-Hydroxyethyl)piperidine hydrochloride** (also known as (S)-2-Piperidineethanol HCl) is a chiral heterocyclic building block essential in the synthesis of piperidine alkaloids and active pharmaceutical ingredients (APIs). Unlike its achiral isomer N-(2-hydroxyethyl)piperidine, this compound possesses a stereocenter at the C2 position, imparting specific pharmacological activities to its derivatives.

It serves as the critical chiral scaffold for the synthesis of Icaridin (Picaridin), a WHO-recommended insect repellent, and is increasingly utilized in the development of neurokinin receptor antagonists and kinase inhibitors. This guide outlines the structural specifications, resolution-based synthesis, and handling protocols for the hydrochloride salt.

## Molecular Identity & Stereochemical Architecture

The distinction between the C2-substituted and N-substituted isomers is the most frequent source of error in procurement and synthesis. The target molecule is a C-substituted piperidine.

### Chemical Specifications

Property	Data
IUPAC Name	(S)-2-(2-Hydroxyethyl)piperidinium chloride
Common Name	(S)-2-Piperidineethanol HCl
CAS Number (Free Base)	103639-57-2
CAS Number (HCl Salt)	786684-21-7 (or generic 94633-29-7 for salt series)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sup>[1][2][3][4][5][6]</sup> · HCl
Molecular Weight	165.66 g/mol (Salt) / 129.20 g/mol (Base)
Chiral Center	Position C2 (S-configuration)
Solubility	Highly soluble in water, methanol, ethanol; insoluble in diethyl ether.
Appearance	White to off-white crystalline solid (Salt); Viscous oil (Free Base).

### Stereochemistry

The (S)-enantiomer is defined by the spatial arrangement at the C2 carbon. In the lowest energy chair conformation, the bulky 2-hydroxyethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

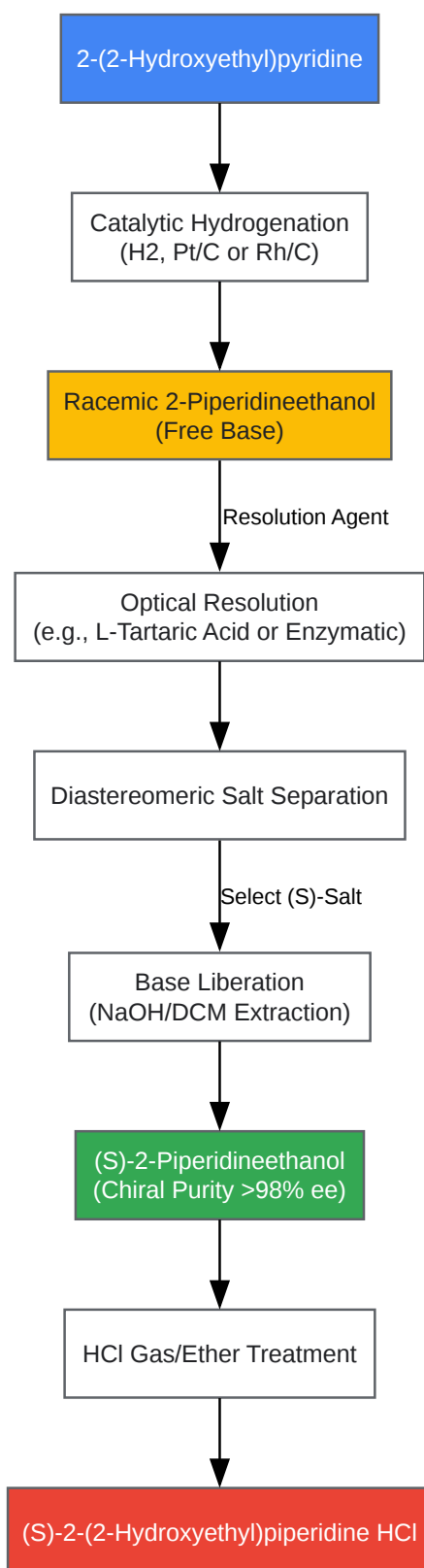
- Configuration: (S)
- CIP Priority: N(1) > C(side-chain) > C(ring) > H

### Synthetic Pathways & Process Chemistry

The industrial production of the (S)-enantiomer typically proceeds via the hydrogenation of 2-(2-hydroxyethyl)pyridine followed by optical resolution. Direct asymmetric hydrogenation is possible but often cost-prohibitive for bulk intermediates compared to classical resolution.

## Synthesis Workflow (Graphviz)

The following diagram illustrates the industrial route starting from 2-picoline derivatives to the final chiral salt.



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Caption: Figure 1. Process flow for the isolation of (S)-2-(2-Hydroxyethyl)piperidine HCl via classical resolution.

## Experimental Protocol: Salt Formation & Purification

While the synthesis of the piperidine ring is standard, the critical step for stability is the conversion of the hygroscopic free base into the stable hydrochloride salt. The following protocol ensures a free-flowing, non-hygroscopic solid suitable for long-term storage.

### Materials

- Substrate: (S)-2-Piperidineethanol (Free Base, >98% ee).[4]
- Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et<sub>2</sub>O).
- Reagent: HCl gas (generated in situ) or 4M HCl in Dioxane.
- Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator.

### Methodology

- Dissolution: Dissolve 10.0 g (77.4 mmol) of (S)-2-piperidineethanol free base in 50 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.
- Acidification: Dropwise add 25 mL of 4M HCl in dioxane (or bubble dry HCl gas) while stirring. Maintain temperature below 10°C to prevent side reactions (dehydration to vinyl-piperidine).
- Monitoring: Monitor pH using wet pH paper; endpoint is reached at pH 2–3.
- Precipitation: Add 150 mL of cold diethyl ether to the solution. The hydrochloride salt will precipitate as a white solid.
- Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic initially).
- Recrystallization: Recrystallize from hot Isopropanol/Ethanol (9:1) to remove trace diastereomers or unreacted amines.

- Drying: Dry in a vacuum oven at 40°C for 12 hours over P<sub>2</sub>O<sub>5</sub>.

## Validation Parameters (Self-Validating System)

- Melting Point Check: The HCl salt should melt sharply. (Note: Free base melts ~60°C; HCl salt typically >130°C).
- Silver Nitrate Test: Dissolve a small sample in water and add AgNO<sub>3</sub>. A thick white precipitate (AgCl) confirms the hydrochloride counter-ion.

## Analytical Characterization

To certify the compound for pharmaceutical use, the following analytical matrix must be completed.

Method	Diagnostic Signal	Acceptance Criteria
<sup>1</sup> H NMR (D <sub>2</sub> O)	δ 3.0-3.4 ppm (m, Ring protons adjacent to N)	Integration matches 15H count; no solvent peaks.
Chiral HPLC	Chiralpak AD-H or OD-H column	>98.5% Enantiomeric Excess (ee).
Specific Rotation	[α] <sup>20</sup> <sub>D</sub> (c=1, Methanol)	Must be consistent with reference (typically positive for S-isomer salts, verify against specific batch CoA).
Mass Spectrometry	ESI+ [M+H] <sup>+</sup>	m/z = 130.12 (Base peak).

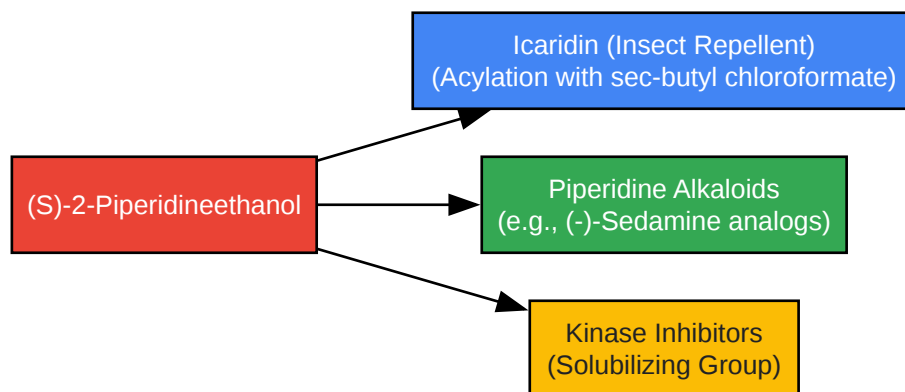
## Pharmaceutical Applications

### Icaridin (Picaridin) Synthesis

The most commercially significant application is the synthesis of Icaridin. While commercial Icaridin is often a racemate (containing equimolar amounts of (R) and (S) sec-butyl esters), the (S)-isomer is used in mechanistic studies to determine the specific binding affinity to insect odorant receptors.

## Kinase Inhibitors & Alkaloids

The (S)-piperidine ethanol scaffold mimics the structure of naturally occurring alkaloids like Coniine and Sedamine. In modern drug discovery, it is used as a polar, chiral "warhead" in kinase inhibitors (e.g., for HCV or oncology targets) to improve water solubility and target selectivity.



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Caption: Figure 2.[7] Downstream chemical utility of the (S)-2-piperidineethanol scaffold.

## Handling and Stability

- **Hygroscopicity:** The hydrochloride salt is less hygroscopic than the free base but should still be stored in a desiccator. The free base absorbs atmospheric CO<sub>2</sub> and water rapidly.
- **Storage:** Store at 2–8°C under Argon.
- **Safety:** Irritant.[3][4] Causes serious eye irritation (H319) and skin irritation (H315). Wear nitrile gloves and safety goggles.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [[Link](#)]
- Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of

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- Reilly, T. (1999). Process for preparing 2-piperidineethanol derivatives. U.S. Patent No. 6,329,528 (assigned to Reilly Industries).

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- 2. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [[chemicalbook.com](https://chemicalbook.com)]
- 3. [chembk.com](https://chembk.com) [[chembk.com](https://chembk.com)]
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